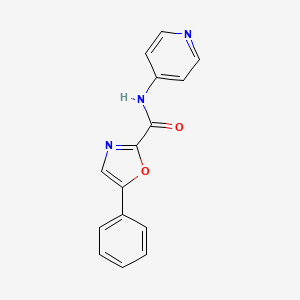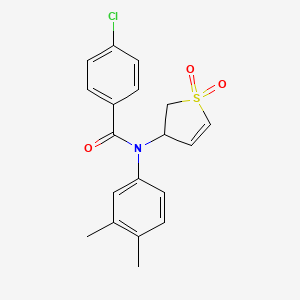![molecular formula C18H15ClN2O5S2 B2732752 Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1396857-18-3](/img/structure/B2732752.png)
Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a synthetic organic compound that plays a pivotal role in various chemical and biological research fields. Its molecular structure incorporates several functional groups, including a benzothiazole, a sulfonyl group, and an azetidine ring, which confer unique reactivity and functional properties.
Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized through a multi-step process involving the formation of intermediate compounds. Typically, the synthesis begins with the preparation of 4-chlorobenzo[d]thiazole, which is then reacted with azetidin-1-amine under specific conditions to yield the key intermediate. Subsequently, the sulfonylation of this intermediate with benzoic acid derivatives in the presence of a sulfonylating agent, such as sulfonyl chloride, results in the formation of Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate.
Industrial production methods: In an industrial setting, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. Large-scale synthesis typically employs continuous flow reactors to control the reaction parameters precisely. Purification steps, such as recrystallization and chromatography, are utilized to obtain the compound in a highly pure form suitable for further applications.
Chemical Reactions Analysis
Types of reactions: Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: In oxidation reactions, oxidizing agents like potassium permanganate or chromium trioxide may be used. For reduction, agents such as sodium borohydride or lithium aluminum hydride are common. Nucleophilic substitution reactions can involve reagents like sodium methoxide or sodium hydroxide under mild conditions.
Major products formed: Depending on the reaction type, products can vary widely. Oxidation might lead to the formation of oxidized derivatives of the benzothiazole or benzoate moieties. Reduction can yield more saturated analogs, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
In chemistry: This compound is often used as a building block in the synthesis of more complex molecules due to its diverse reactivity. It serves as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
In biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme functions and protein-ligand interactions.
In medicine: Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has potential therapeutic applications due to its ability to modulate biological pathways. It is under investigation for its potential as an anti-inflammatory or anticancer agent.
In industry: The compound is utilized in the development of novel materials, such as polymers and coatings, that benefit from its robust chemical properties.
Mechanism of Action
Mechanism: Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular targets and pathways: The compound can inhibit certain enzymes by binding to their active sites, thus interfering with their normal function. It may also interact with signaling pathways, affecting cellular processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison: Compared to similar compounds like Methyl 4-((3-((benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate or Methyl 4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate, Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is unique due to the presence of the chloro substituent on the benzothiazole ring. This modification can significantly impact the compound's reactivity and biological activity.
Similar compounds list: Some related compounds include:
Methyl 4-((3-((benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
Methyl 4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
This detailed overview covers the basics of this compound, shedding light on its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c1-25-17(22)11-5-7-13(8-6-11)28(23,24)21-9-12(10-21)26-18-20-16-14(19)3-2-4-15(16)27-18/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKKKSGOIUFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2732669.png)
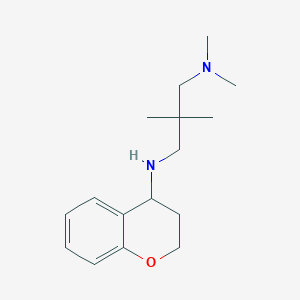
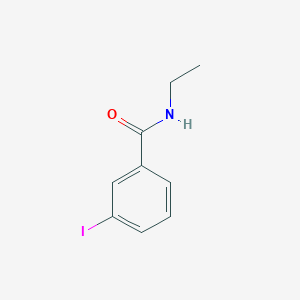
![2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2732678.png)
![[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2732679.png)
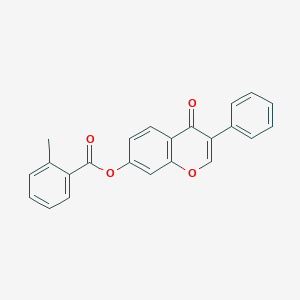
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-PHENYLMETHANESULFONAMIDE](/img/structure/B2732682.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide](/img/structure/B2732683.png)
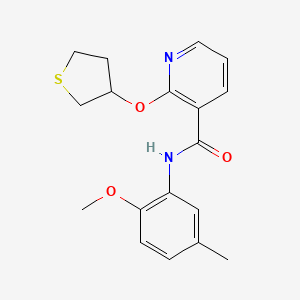
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2732685.png)

